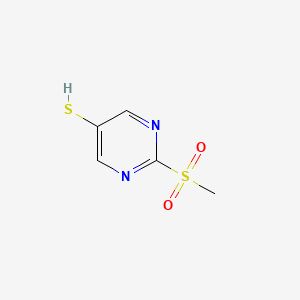

2-Methanesulfonylpyrimidine-5-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2S2 |

|---|---|

Molecular Weight |

190.2 g/mol |

IUPAC Name |

2-methylsulfonylpyrimidine-5-thiol |

InChI |

InChI=1S/C5H6N2O2S2/c1-11(8,9)5-6-2-4(10)3-7-5/h2-3,10H,1H3 |

InChI Key |

SIPJPMJIBCTVOU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)S |

Origin of Product |

United States |

Nucleophilic Substitution of a 5 Halopyrimidine:

A common approach is the nucleophilic substitution of a halogen atom at the C-5 position. This would involve the synthesis of 2-methanesulfonyl-5-halopyrimidine as a key intermediate. The halogenation of pyrimidines can be achieved using various reagents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). youtube.comyoutube.com

The resulting 5-halopyrimidine can then be treated with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the thiol group. researchgate.net

Conversion from a 5 Carboxylic Acid Derivative:

An alternative strategy involves the synthesis of a 2-methanesulfonylpyrimidine-5-carboxylic acid derivative as a precursor. The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported. organic-chemistry.org This ester can be hydrolyzed to the corresponding carboxylic acid.

The carboxylic acid can then be converted to the thiol via a multi-step sequence. One plausible route involves the Curtius rearrangement or the Hofmann rearrangement . wikipedia.orgwikipedia.orgmasterorganicchemistry.com

Curtius Rearrangement: The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate. The isocyanate can be trapped with a suitable alcohol to form a carbamate, which is then hydrolyzed to the corresponding 5-aminopyrimidine (B1217817). nih.govnih.govrsc.org

Hofmann Rearrangement: The carboxylic acid is converted to the primary amide, which is then treated with a reagent like N-bromoacetamide (NBA) to undergo rearrangement to the 5-aminopyrimidine. pharmdguru.comnrochemistry.comorganic-chemistry.org

The resulting 5-aminopyrimidine can then be converted to the thiol via the Sandmeyer-type reaction involving diazotization followed by treatment with a sulfur-containing reagent like potassium ethyl xanthate.

Direct C H Thiolation:

Advanced Synthetic Transformations and Derivatizations of this compound

The this compound scaffold is a versatile platform for the development of more complex chemical entities. The sulfonyl group at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the thiol at the 5-position provides a handle for a variety of transformations, including cross-coupling reactions and alkylations.

Cross-Coupling Reactions Involving Pyrimidine-Thiol Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur (C–S) bonds, providing a direct route to aryl thioethers. nih.gov These methods are applicable to pyrimidine-thiol substrates, allowing for the arylation of the thiol moiety. Research has demonstrated that catalysts supported by monophosphine ligands can be more effective than those with traditional chelating, bisphosphine ligands. nih.gov This increased reactivity allows for milder reaction conditions, such as room temperature and the use of soluble bases, which is beneficial for substrates bearing sensitive functional groups. nih.gov

Table 2: Representative Conditions for Pd-Catalyzed C–S Cross-Coupling

| Catalyst System | Base | Solvent | Temperature | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / XPhos | K₃PO₄ | tert-Butanol | Room Temp | Aryl/heteroaryl bromides with aliphatic/aromatic thiols | nih.gov |

| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 °C | Aryl bromides with thiols | nih.gov |

The scope of these reactions is broad, tolerating a variety of functional groups on both the pyrimidine and the coupling partner. For instance, both electron-rich and electron-deficient aryl halides can be coupled with thiols in high yields. nih.gov Importantly for heterocyclic substrates like pyrimidines, these mild conditions often prevent undesirable side reactions. While much of the literature focuses on coupling aryl halides with thiols, the principles are directly applicable to the coupling of pyrimidine-thiols with various aryl or heteroaryl halides.

Beyond C-S coupling, the pyrimidine core itself can participate in cross-coupling reactions. For example, palladium-catalyzed reactions like the Heck coupling have been used to introduce olefinic substituents onto the pyrimidine ring, typically starting from a halogenated pyrimidine. clockss.org A synthetic strategy could therefore involve protecting the thiol group of a halogenated pyrimidine-thiol, performing a C-C coupling reaction on the ring, and subsequently deprotecting or further functionalizing the thiol.

Strategies for Analogue Synthesis and Structural Diversification

The structural diversification of the this compound core is crucial for creating libraries of compounds for various applications. Strategies for analogue synthesis can target the pyrimidine ring, the sulfonyl group, or the thiol moiety.

One primary strategy involves the nucleophilic aromatic substitution (SNAr) of the 2-methylsulfonyl group. The sulfone is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles such as amines, alcohols, and even other sulfur nucleophiles. researchgate.netnih.gov The reactivity of the 2-sulfonylpyrimidine system can be finely tuned by the substituents on the pyrimidine ring. nih.gov Electron-withdrawing groups at the 5-position, for example, drastically increase the rate of substitution at the 2-position. nih.gov

A second key strategy involves the derivatization of the 5-thiol group. This can be achieved through:

Alkylation: Reaction with alkyl halides to form thioethers. nih.gov

Arylation: As described in the cross-coupling section, to form aryl thioethers. nih.gov

Oxidation: Oxidation of the thiol to form sulfenic, sulfinic, or sulfonic acids, or disulfide bonds. nih.gov

A comprehensive approach to creating analogues often begins with a foundational cyclocondensation reaction to build the pyrimidine ring. For instance, functionalized 2-(methylsulfonyl)pyrimidine (B77071) derivatives can be prepared through the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by further derivation and oxidation. researchgate.net

Table 3: Examples of Analogue Synthesis Strategies

| Starting Material | Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|---|

| 2-(Methylthio)pyrimidine | Oxidation | m-CPBA or Oxone | 2-(Methylsulfonyl)pyrimidine | researchgate.net |

| 2-Sulfonylpyrimidine | SNAr | Amines (R-NH₂) | 2-Aminopyrimidine derivatives | nih.gov |

| Pyrimidine-2(1H)-thione | Alkylation | Alkyl halides (R-X) | 2-(Alkylthio)pyrimidine derivatives | nih.gov |

| 2-Thiouracil | Chlorosulfonation | Chlorosulfonic acid | 2-Thiouracil-5-sulfonyl chloride | mdpi.com |

By combining these strategies—modification of the pyrimidine core via SNAr at the 2-position and diverse functionalization of the 5-thiol group—a vast chemical space of analogues can be accessed from the parent this compound structure.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-poor aromatic and heteroaromatic systems. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com The presence of strong electron-withdrawing groups on the ring is crucial for activating the system towards nucleophilic attack and for stabilizing this intermediate. pressbooks.pubbyjus.com

The rate of SNAr reactions is governed by the energy barrier of the rate-determining step, which is typically the initial attack of the nucleophile to form the Meisenheimer intermediate. masterorganicchemistry.com Kinetic and thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) provide quantitative measures of the reaction's feasibility and rate. iosrjournals.org

These calculations reveal that non-covalent interactions, such as hydrogen bonding between the nucleophile and the acidic protons of the methanesulfonyl group, can significantly lower the energy of the transition state for C-2 attack, thereby directing the reaction to this position. wuxiapptec.com The difference in these energy barriers dictates the kinetic product distribution.

Table 1: Calculated Energy Barriers for SNAr Reaction of 2-MeSO₂-4-Cl-pyrimidine with Formamide (B127407) Anion

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Outcome |

|---|---|---|

| Nucleophilic Attack at C-2 | ~8.75 | Favored, selective C-2 substitution |

| Nucleophilic Attack at C-4 | ~14.71 | Disfavored |

Data sourced from computational modeling studies, which show a ~5.96 kcal/mol difference favoring C-2 attack. wuxiapptec.com

The methanesulfonyl group (-SO₂CH₃) serves a dual purpose in SNAr reactions on the pyrimidine ring. Firstly, as a powerful electron-withdrawing group, it strongly activates the ring for nucleophilic attack. rsc.org Secondly, the methylsulfinate anion (CH₃SO₂⁻) is an excellent leaving group due to its ability to stabilize the negative charge.

Research has confirmed the utility of the methylsulfonyl group as a leaving group in the synthesis of polymers via nucleophilic substitution polymerization. rsc.org Studies comparing the reactivity of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) showed that the methanesulfonyl group has essentially the same activity as a chlorine leaving group, which is a common leaving group in SNAr chemistry. rsc.org This effectiveness is attributed to the stability of the resulting anion, making the elimination step of the SNAr mechanism favorable.

The substituent at the C-5 position of a pyrimidine ring can significantly influence the regioselectivity of SNAr reactions. wuxiapptec.comnih.gov The thiol (-SH) group at the C-5 position of this compound is expected to modulate the reactivity at the C-2 position through a combination of electronic and steric effects.

From an electronic standpoint, the thiol group can exhibit dual behavior. It is inductively electron-withdrawing but can act as an electron-donating group through resonance. The net effect influences the electron density of the pyrimidine ring and the stability of the Meisenheimer intermediate. Studies on other 2,4-disubstituted pyrimidines have shown that substituents at C-5 can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn can redirect nucleophilic attack from C-4 to C-2. wuxiapptec.com

Furthermore, the C-5 thiol group can exist in its protonated (-SH) or deprotonated thiolate (-S⁻) form, depending on the pH of the reaction medium. The anionic thiolate is a much stronger electron-donating group through resonance, which could potentially deactivate the ring towards nucleophilic attack compared to the protonated form. Conversely, the thiol group could engage in intramolecular interactions that influence the conformation and reactivity of the adjacent methanesulfonyl group, potentially affecting the regioselectivity of the substitution. wuxiapptec.com

Thiol Chemistry and Reactivity Profile of the C-5 Mercapto Group

The mercapto (thiol) group at the C-5 position is a versatile functional handle that imparts a distinct set of chemical properties to the molecule. Thiols are known for their nucleophilicity and susceptibility to oxidation. youtube.com

The sulfur atom of the thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (R-S⁻), which is readily formed under basic conditions. researchgate.net Thiolates are soft nucleophiles that react preferentially with soft electrophiles. researchgate.net This allows for a range of functionalization reactions at the C-5 position, including alkylation and acylation, to form thioethers and thioesters, respectively.

The thiol group is also readily oxidized. Depending on the strength and nature of the oxidizing agent, thiols can be converted to a variety of sulfur-containing functional groups, most commonly disulfides. This reactivity is a hallmark of thiol chemistry and is relevant in many biological and synthetic systems. youtube.com

The nucleophilic and redox-active nature of the C-5 thiol group enables the straightforward synthesis of disulfides and thioethers.

Disulfides: The oxidation of this compound leads to the formation of a symmetrical disulfide, bis(2-methanesulfonylpyrimidin-5-yl) disulfide. This dimerization can be achieved using a variety of mild oxidizing agents. youtube.comnih.gov This reaction is a common pathway for thiols and is crucial in fields like protein chemistry, where disulfide bridges are formed from cysteine residues. youtube.com

Thioethers: The reaction of the C-5 thiol, typically as its more nucleophilic thiolate salt, with an electrophile such as an alkyl halide proceeds via an Sₙ2 mechanism to yield a thioether. youtube.com This reaction is a robust method for creating stable carbon-sulfur bonds. Additionally, methods exist for the synthesis of unsymmetrical disulfides, which may involve the reaction of the thiol with an activating agent like 1-chlorobenzotriazole (B28376) to form an intermediate that then reacts with a second, different thiol. organic-chemistry.org

Table 2: Key Reactions of the C-5 Thiol Group

| Reaction Type | Reactant(s) | Product Type | General Description |

|---|---|---|---|

| Thioether Formation | Alkyl Halide (R'-X) | Thioether (Ar-S-R') | Nucleophilic substitution (Sₙ2) of the halide by the thiolate anion. |

Intermolecular and Intramolecular Reactivity Pathways of the Thiol Moiety

The thiol group at the 5-position of the pyrimidine ring is a versatile nucleophile, capable of participating in a range of chemical reactions. Its reactivity can be broadly categorized into intermolecular and intramolecular pathways, each leading to distinct classes of compounds.

Intermolecular Reactivity: The thiol moiety, particularly in its deprotonated thiolate form, readily reacts with external electrophiles. A prominent example of this is the S-arylation of thiols by 2-sulfonylpyrimidines, a reaction that proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this context, the thiol group of one molecule of this compound could, in principle, attack the electrophilic C2 position of another molecule, displacing the methanesulfonyl group. However, a more common and well-documented intermolecular reaction is the reaction with other electrophiles. For instance, 2-sulfonylpyrimidines have been shown to react rapidly and chemoselectively with cysteine residues in proteins, forming stable S-arylated adducts at neutral pH. nih.govacs.org The rate of this reaction is highly dependent on the substituents on the pyrimidine ring, with electron-withdrawing groups significantly accelerating the substitution. nih.govresearchgate.net

The reactivity of the thiol group is not limited to S-arylation. It can also undergo S-alkylation with alkyl halides. For example, 2-thiopyrimidines can be condensed with benzyl (B1604629) halides in the presence of a base to yield 2-benzylthiopyrimidine derivatives. researchgate.net These reactions underscore the nucleophilic character of the thiol group and its ability to form new carbon-sulfur bonds with a variety of electrophilic partners.

Intramolecular Reactivity: The presence of both a nucleophilic thiol and an electrophilic pyrimidine ring within the same molecule opens up the possibility of intramolecular reactions, most notably cyclization to form fused heterocyclic systems. A key example of this is the formation of thieno[2,3-d]pyrimidines. This transformation can be initiated by the reaction of a suitable precursor with an electrophile, followed by an intramolecular cyclization. For instance, a 2-amino-5-mercaptopyrimidine derivative can be reacted with a haloacetonitrile to introduce a cyanomethylthio side chain. Subsequent base-catalyzed intramolecular cyclization, known as the Thorpe-Ziegler reaction, leads to the formation of a fused thiophene (B33073) ring. researchgate.netscribd.comwikipedia.org This cyclization is a powerful method for the synthesis of thieno[2,3-d]pyrimidine (B153573) scaffolds, which are of significant interest in medicinal chemistry. mdpi.comnih.gov The general scheme for such an intramolecular cyclization is a cornerstone of thieno[2,3-d]pyrimidine synthesis. synarchive.comnih.gov

Concerted and Stepwise Reaction Mechanisms

The formation of new chemical bonds can proceed through either a concerted mechanism, where all bond-making and bond-breaking events occur in a single step, or a stepwise mechanism, which involves the formation of one or more reactive intermediates. The distinction between these pathways is crucial for understanding and controlling chemical reactivity.

Probing Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states provides deep insight into the mechanistic details of a chemical transformation. For the reactions involving this compound and its derivatives, both experimental and computational methods have been employed to characterize these transient species.

For the intramolecular Thorpe-Ziegler cyclization leading to thieno[2,3-d]pyrimidines, the mechanism is generally considered to be stepwise. researchgate.netmdpi.com The reaction is initiated by the deprotonation of the carbon alpha to the nitrile group by a strong base, forming a carbanion intermediate. This is followed by an intramolecular nucleophilic attack of the carbanion on the nitrile carbon of the same molecule, leading to a cyclic imine intermediate. Tautomerization of the imine then yields the more stable enamine product. scribd.comwikipedia.orgmdpi.com The proposed intermediates in this pathway are well-established in the context of the Thorpe reaction.

Below is a data table summarizing the key intermediates and transition states for the primary reactivity pathways of this compound derivatives.

| Reactivity Pathway | Key Intermediates | Transition States | Method of Investigation |

| Intermolecular SNAr | Meisenheimer Complex | TS1 (Formation of Meisenheimer Complex), TS2 (Departure of Leaving Group) | DFT Calculations researchgate.net |

| Intramolecular Thorpe-Ziegler Cyclization | Carbanion, Cyclic Imine, Enamine | Transition state for carbanion formation, Transition state for cyclization | Mechanistic Postulation based on related reactions researchgate.netmdpi.com |

Solvent Effects and Catalysis in Reactivity Pathways

The choice of solvent and the presence of a catalyst can have a profound impact on the rate and outcome of chemical reactions involving this compound.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. In the case of the thiol-maleimide "click" reaction, a type of Michael addition relevant to the reactivity of thiols, computational studies have shown that the reaction mechanism can shift depending on the solvent. rsc.org For the SNAr reaction of 2-sulfonylpyrimidines, the reaction is typically carried out in aqueous buffers, where the pH of the solution plays a critical role. nih.govacs.org A higher pH increases the concentration of the more nucleophilic thiolate anion, leading to a faster reaction rate. nih.govacs.org Computational studies on the Thorpe reaction have also highlighted the influence of the solvent, suggesting that solvents like THF and DME may be more effective than ethanol. mdpi.com

Catalysis: Many of the reactions involving pyrimidine thiols are base-catalyzed. The Thorpe-Ziegler cyclization, for example, requires a strong base such as sodium ethoxide or potassium tert-butoxide to generate the initial carbanion. researchgate.netmdpi.comsynarchive.com The choice of base can affect the reaction efficiency. Similarly, intermolecular S-alkylation reactions are often carried out in the presence of a base to deprotonate the thiol. researchgate.net In the synthesis of various pyrimidine derivatives, a range of catalysts, including acids, bases, and metal catalysts, have been employed to promote cyclization and condensation reactions. mdpi.comresearchgate.netacs.org The catalyst can influence the reaction by activating the substrates, stabilizing intermediates, or lowering the energy of the transition state.

The following table summarizes the effects of solvents and catalysts on the key reactivity pathways.

| Reactivity Pathway | Solvent Effects | Catalytic Effects |

| Intermolecular SNAr | Reaction rates are pH-dependent in aqueous buffers, with higher pH leading to faster reactions. nih.govacs.org | Generally not explicitly catalyzed, but the reaction is facilitated by the basicity of the medium which generates the thiolate. |

| Intramolecular Thorpe-Ziegler Cyclization | Solvents like THF and DME are computationally predicted to be more effective than ethanol. mdpi.com | Requires a strong base catalyst (e.g., NaOEt, KOtBu) to initiate the reaction by deprotonation. researchgate.netmdpi.comsynarchive.com |

Applications in Advanced Organic Synthesis and Chemical Biology Tools

Building Block for Complex Molecular Architectures

As a synthetic precursor, 2-Methanesulfonylpyrimidine-5-thiol offers a dual-functionality that chemists can exploit. The thiol group provides a nucleophilic handle for various coupling reactions, while the pyrimidine (B1678525) core serves as a scaffold that can be further elaborated or incorporated into larger, more complex heterocyclic systems. The use of related pyrimidine-2-thiol (B7767146) compounds as building blocks is well-documented, highlighting the synthetic potential of this class of molecules. researchgate.net Thioesters, which can be generated from thiols, can also serve as more stable and tractable building blocks that generate the reactive thiol species in situ, a strategy that can improve the crystallization of metal-thiolate open frameworks. nih.govntu.edu.sg

The pyrimidine-thiol motif is a versatile starting point for the construction of a wide array of other heterocyclic structures. The thiol group can be displaced or can participate in cyclization reactions to form fused or linked ring systems. For instance, reacting the analogous 2-mercapto pyrimidine with hydrazine (B178648) hydrate (B1144303) produces a hydrazino-pyrimidine intermediate. researchgate.net This intermediate can then be treated with various reagents, such as active methylene (B1212753) compounds or anhydrides, to yield pyrazole (B372694) and pyridazine (B1198779) derivatives, respectively. researchgate.net

Further synthetic utility has been demonstrated through reactions with other bifunctional reagents. For example, treatment with phenyl isothiocyanate followed by ethyl chloroacetate (B1199739) can lead to the formation of thiazolidinone-hydrazone structures. researchgate.net These multi-step syntheses, starting from a simple pyrimidine-thiol core, allow for the creation of complex molecules with diverse functionalities, including 1,2,4-triazoles and benzimidazoles. researchgate.netnih.gov The ability to use the pyrimidine-thiol scaffold as a key starting material for nitrogen bridgehead compounds and other mixed heterocyclic systems underscores its importance as a foundational building block in synthetic chemistry. researchgate.net

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine-Thiol Precursors

| Starting Material Class | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| 2-Hydrazino Pyrimidine | Active Methylene Compounds | Pyrazole |

| 2-Hydrazino Pyrimidine | Maleic Anhydride | Pyridazine-dione |

| 2-Hydrazino Pyrimidine | Phenyl Isothiocyanate, Ethyl Chloroacetate | Thiazolidine-dione-hydrazone |

| 2-Mercapto Pyrimidine | Chloroacetic Acid, o-Amino Aniline | Benzimidazole |

| 2-Hydrazino Pyrimidine | Various (via Schiff bases) | Tetrazole |

This table is illustrative of synthetic pathways starting from pyrimidine-thiol derivatives as described in the literature. researchgate.net

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organic synthesis, as organosulfur compounds are integral to pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.net The thiol group of this compound is a primary actor in these transformations, typically functioning as a potent nucleophile that attacks an electrophilic carbon center to create a stable thioether linkage. This reaction is a fundamental method for incorporating the sulfanylpyrimidine moiety into a larger target molecule.

The development of new methods for C–S bond formation, particularly those that can proceed under mild, catalyst-free, and aqueous conditions, is an active area of research. researchgate.net Such methodologies are highly valuable in both organic synthesis and chemical biology. researchgate.net While complex transition-metal-mediated C-S bond activations are often studied, the nucleophilic nature of thiols allows for direct C-S bond formation through reactions with alkyl halides or other electrophiles in many cases. rsc.orgrsc.org The reactivity of the thiol allows it to be a key component in coupling reactions that build molecular complexity. researchgate.net

Development of Reactive Probes for Biomolecular Interactions

The 2-sulfonylpyrimidine scaffold has emerged as a privileged structure in chemical biology, particularly for the development of covalent probes and inhibitors that target cysteine residues in proteins. nih.govacs.orgchemrxiv.org This scaffold acts as a "warhead" that can form a permanent, covalent bond with its protein target, offering advantages in terms of potency and duration of action.

The 2-sulfonylpyrimidine group is an excellent electrophile for the selective arylation of cysteine residues. nih.govnih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient C-2 position of the pyrimidine ring. nih.gov This leads to the displacement of the methanesulfonyl group and the formation of a stable thioether bond between the protein and the pyrimidine ring. nih.govacs.org

A key advantage of the 2-sulfonylpyrimidine scaffold is its tunable reactivity. By strategically placing electron-withdrawing or electron-donating groups on the pyrimidine ring, researchers can modulate the electrophilicity of the C-2 position. acs.org This fine-tuning allows for the creation of reagents with a wide range of reaction rates, spanning over nine orders of magnitude. nih.govacs.orgnih.gov This adjustability is crucial for designing probes that can selectively target a specific cysteine residue in a complex biological environment, even in the presence of many other potentially reactive cysteines. acs.org For example, this approach has been used to develop covalent inhibitors for targets such as the tumor suppressor protein p53 and Bruton's tyrosine kinase (BTK). acs.orgacs.orgsoton.ac.uk

Table 2: Reactivity of 2-Sulfonylpyrimidine (2-SP) Warheads

| Feature | Description | Significance |

|---|---|---|

| Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Forms a stable, covalent thioether linkage with cysteine. nih.gov |

| Selectivity | Highly chemoselective for cysteine residues. nih.govchemrxiv.org | Minimizes off-target reactions with other amino acids. |

| Tunability | Reactivity can be adjusted over 9 orders of magnitude by modifying pyrimidine ring substituents. nih.govacs.orgacs.org | Allows for the design of probes with specific reactivity profiles to target desired cysteines. acs.org |

| Conditions | Reaction is metal-free and occurs under benign aqueous conditions at neutral pH. acs.orgchemrxiv.org | High biocompatibility for use in cellular and in vivo systems. |

| Applications | Covalent inhibitors, chemical probes for protein labeling, bioconjugation. nih.govnih.govacs.org | Broad utility in drug discovery and chemical biology. |

The ability to achieve selective protein modification is a central goal in chemical biology. researchgate.netresearchgate.net The 2-sulfonylpyrimidine scaffold provides a powerful platform for selective protein alkylation, specifically targeting cysteine residues. nih.gov Unlike some broadly reactive alkylating agents, the tunable nature of 2-sulfonylpyrimidines allows for discrimination between different cysteine residues on a protein's surface based on subtle differences in their local microenvironment and nucleophilicity. nih.govacs.org

Researchers have successfully used these reagents for the fast, chemo- and regiospecific arylation of proteins. acs.orgchemrxiv.org In studies on a mutant p53 protein, 2-sulfonylpyrimidines were shown to selectively modify specific cysteine residues, with the precise sites of modification confirmed by X-ray crystallography. nih.govacs.org This level of precision is critical for developing targeted covalent inhibitors (TCIs), where the goal is to covalently link to a specific residue to modulate the protein's function. acs.orgsoton.ac.uk The 2-sulfonylpyrimidine motif has been successfully used as a replacement for traditional warheads like acrylamides, leading to potent and selective inhibitors of kinases such as BTK. acs.orgsoton.ac.uk This highlights the scaffold's utility in expanding the arsenal (B13267) of tools for modern covalent ligand discovery and creating sophisticated bioconjugates. nih.govnih.gov

Reagents in Material Science and Sensor Development (general thiol applications)

The thiol group is a highly functional chemical moiety that imparts unique properties to materials. Thiol-containing compounds are widely used in materials science to create dynamic and responsive systems. For example, thiols can be incorporated into polymer backbones to create "thiomers". nih.gov These materials can exhibit stimulus-responsive behaviors, such as self-healing, due to the reversible nature of disulfide bonds that can form from the oxidation of two thiol groups. nih.gov Thiol-ene and thiol-yne "click" chemistry reactions are also highly efficient methods for creating uniform polymer networks with applications ranging from protective coatings to biomedical devices. researchgate.net

In the field of sensor technology, thiols are instrumental due to their strong affinity for the surfaces of noble metals like gold. This property is exploited in the creation of chemiresistors and other sensing platforms. mdpi.com Thiol-functionalized gold nanoparticles are a common component in sensors designed to detect various analytes, including carbonyl compounds. mdpi.com Furthermore, thiol-modified activated carbon has been investigated for creating novel electrochemical sensors, leveraging the material's high surface area and the specific chemical reactivity of the thiol group. nu.edu.kz In some field-effect transistor-based sensors, thiol groups are used to anchor functional molecules to a graphene surface, which then act as the selective sensing layer for detecting analytes like formaldehyde. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Mercapto pyrimidine |

| Hydrazine hydrate |

| Phenyl isothiocyanate |

| Ethyl chloroacetate |

| p53 |

| Bruton's tyrosine kinase (BTK) |

| Acrylamide |

| Gold |

| Formaldehyde |

| Thioester |

| Pyrazole |

| Pyridazine |

| Thiazolidinone |

| 1,2,4-Triazole |

Due to a lack of available scientific research on the specific computational and theoretical properties of this compound, a detailed article adhering to the requested structure and content cannot be generated at this time. Extensive searches for scholarly articles and data pertaining to the quantum chemical characterization, reaction mechanism prediction, and molecular modeling of this particular compound have yielded no specific results.

The scientific community has not published studies focusing on the molecular orbital theory, electron density distribution, acidity and nucleophilicity predictions for the C-5 thiol group, computational determination of SNAr pathways, modeling of thiol-electrophile reaction dynamics, or the molecular modeling of its interactions with biological macromolecules.

Therefore, any attempt to create content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings. Further research into this specific chemical compound is needed before a comprehensive and authoritative article on its computational and theoretical attributes can be written.

Computational and Theoretical Elucidation of Structure, Reactivity, and Interactions

Molecular Modeling of Interactions with Biological Macromolecules

Docking and Molecular Dynamics Simulations of Protein-Ligand Interactions (e.g., allosteric modulation of p53 by related 2-sulfonylpyrimidines)

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting and analyzing the interaction between a ligand, such as a 2-sulfonylpyrimidine derivative, and a protein target. youtube.comnih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the likely binding mode. mdpi.com For instance, docking studies with 2-sulfonylpyrimidines have been used to visualize how the reactive pyrimidine (B1678525) ring is positioned within the active site of an enzyme, poised for a nucleophilic attack by a key cysteine residue. nih.gov In studies on Bruton's tyrosine kinase (BTK), docking suggested that 4-substituted derivatives were optimal, as they positioned the reactive carbon closer to the Cys481 thiol and formed hydrogen bonds via the pyrimidine nitrogen and the sulfonyl group. acs.org

Following docking, molecular dynamics simulations provide a dynamic view of the protein-ligand complex, simulating the movements of atoms and molecules over time. youtube.com This reveals the stability of the predicted binding pose and can uncover conformational changes induced by the ligand. youtube.com A key example involves the tumor suppressor protein p53, particularly the oncogenic mutant p53-Y220C. This mutation creates a surface pocket that can be targeted by small molecules. researchgate.netacs.org Researchers have used simulations to study how 2-sulfonylpyrimidine compounds, such as PK11007, bind to and stabilize this mutant. nih.gov These compounds act as mild thiol alkylators, and simulations help to understand the selective covalent modification of surface-exposed cysteines, which has been confirmed by X-ray crystallography. acs.orgnih.govnih.gov

Computational Insights into Allosteric Modulation Mechanisms

Allosteric modulation occurs when a ligand binds to a site on a protein that is distant from the active site, yet influences the protein's activity. acs.orgnih.gov The p53-Y220C mutation is a classic case of allosteric dysregulation; the mutation is distal to the DNA-binding surface but destabilizes the protein and impairs its function. acs.org

Computational studies have been instrumental in understanding how certain molecules can act as allosteric effectors to rescue the function of mutant p53. acs.org A related compound, 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid (PK11000), has been shown to rescue the Y220C mutant by binding to the mutation-induced cavity, providing an example of allosteric modulation. acs.org Theoretical models and simulations can elucidate the mechanism of this rescue. By binding to the allosteric site, the ligand can stabilize the protein's native conformation, restore its thermodynamic stability, and consequently, its DNA-binding ability. nih.govacs.org These computational insights are crucial for designing more potent and specific anticancer drugs that work by reactivating mutant p53. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics represent data-driven approaches to drug discovery, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models are vital for optimizing lead compounds and prioritizing synthesis efforts.

Prediction of Reactivity and Selectivity Trends Across Analogues

The 2-sulfonylpyrimidine scaffold is highly tunable, and its reactivity can be modulated predictably by altering its substituents. nih.gov Comprehensive structure-reactivity relationship studies have demonstrated that the rate of reaction with thiol nucleophiles, such as the amino acid cysteine, can be controlled over nine orders of magnitude. acs.orgnih.govnih.gov

This predictability stems from the principles of nucleophilic aromatic substitution (SNAr). The reactivity of the pyrimidine ring is highly sensitive to the electronic properties of its substituents. acs.org

Electron-Withdrawing Groups (EWGs) : Attaching strong EWGs (e.g., -NO₂, -COOMe, -CF₃) at position 5 of the pyrimidine ring drastically increases the electrophilicity of the C2 carbon, leading to a massive increase in reaction rates with thiols. acs.org The 5-COOMe derivative, for example, was found to be over 800,000 times more reactive than the unsubstituted parent compound. acs.org

Electron-Donating Groups (EDGs) : Conversely, strong EDGs (e.g., -NH₂, -OMe) decrease the ring's electrophilicity and can effectively switch off reactivity. acs.org

Density Functional Theory (DFT) calculations have been employed to model these reactions, confirming that the nucleophilic addition of the thiolate is the rate-determining step and providing theoretical calculations of reaction energy barriers that correlate well with experimental data. researchgate.net This synergy between experimental data and computational prediction allows for the rational design of analogues with desired reactivity profiles. researchgate.net

| Substituent Type at Position 5 | Example Group | Effect on Reactivity with Thiols | Relative Rate Change |

| Strong Electron-Withdrawing | -NO₂, -COOMe | Drastically Increases | 10³ to >10⁵ fold increase |

| Inductive Withdrawing | -CF₃ | Significantly Increases | ~10³ to 10⁴ fold increase |

| Unsubstituted | -H | Baseline Reactivity | 1 (Reference) |

| Strong Electron-Donating | -NH₂, -OMe | Switches Off Reactivity | Negligible |

Machine Learning Approaches for Compound Optimization

Machine learning (ML) is revolutionizing QSAR and compound optimization by building sophisticated, non-linear models that can capture complex structure-activity relationships. ijcit.com For pyrimidine derivatives, various ML algorithms have been successfully applied to predict biological activity and guide the design of new compounds. nih.govnih.gov

One study demonstrated that ensemble ML methods like Bagging and AdaBoost could significantly improve the performance of decision tree models in predicting the activity of pyrimidine inhibitors of dihydrofolate reductase. ijcit.com In another case, artificial neural network (ANN) models proved superior to traditional multiple linear regression (MLR) for modeling the activity of pyrimidine derivatives as VEGFR-2 inhibitors, highlighting the importance of capturing non-linear relationships. nih.govnih.govmui.ac.ir

More recent approaches use algorithms like Random Forest (RF) to predict properties and design novel compounds. researchgate.netresearchgate.net For small datasets, which are common in early-stage drug discovery, techniques such as virtual sample generation (VSG) can be used to augment the data and significantly improve the predictive accuracy of ML models. researchgate.net These advanced computational tools enable the rapid virtual screening and optimization of pyrimidine-based scaffolds, accelerating the identification of potent and selective molecules. nih.gov

| Machine Learning Technique | Application Example | Finding/Outcome |

| Artificial Neural Network (ANN) | Predicting activity of furopyrimidine and thienopyrimidine VEGFR-2 inhibitors. nih.govnih.govmui.ac.ir | ANN model (R²=0.998) was more powerful and predictive than the linear MLR model (R²=0.889). mui.ac.ir |

| Ensemble Learning (AdaBoost) | Modeling QSAR for pyrimidine inhibitors of DHFR. ijcit.com | AdaBoost significantly improved the accuracy and predictive value of the base decision tree classifier. ijcit.com |

| Random Forest (RF) with VSG | Predicting properties of pyrimidine corrosion inhibitors from a small dataset. researchgate.net | The use of Virtual Sample Generation (VSG) dramatically improved the RF model's accuracy (R² from 0.05 to 0.99). researchgate.net |

| 2D-QSAR | Predicting anticancer activity of pyrimidine-coumarin-triazole conjugates. mdpi.com | Generated robust QSAR equations used to predict high activity for newly designed compounds. mdpi.com |

Emergent Research Directions and Future Perspectives

Innovation in Green Chemistry Methodologies for 2-Methanesulfonylpyrimidine-5-thiol Synthesis

The synthesis of highly functionalized heterocyclic compounds like this compound presents an opportunity for the application and development of green chemistry principles. Traditional synthetic routes for similar molecules often involve multi-step processes with hazardous reagents and significant solvent waste. Future research will likely focus on creating more sustainable and efficient synthetic pathways.

Innovations in this area could include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.netgoogle.com For a target like this compound, microwave-assisted reactions could be explored for the key bond-forming steps, potentially under solvent-free conditions. researchgate.netgoogle.comnih.govorgsyn.org

Catalyst and Solvent-Free Approaches: The development of synthetic methods that eliminate the need for metal catalysts and organic solvents is a primary goal of green chemistry. researchgate.net Research could investigate one-pot reactions where starting materials are combined and react sequentially without the isolation of intermediates, thereby minimizing waste.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. A flow-based synthesis of this compound could enable a more streamlined and efficient production process.

A hypothetical green synthesis approach could involve the oxidation of a corresponding methylthio-pyrimidine precursor. The oxidation of sulfides to sulfones is a well-established transformation, and green methods for this reaction, such as using hydrogen peroxide as an oxidant, are actively being researched. organic-chemistry.org

Exploration of Undiscovered Reactivity Profiles and Catalytic Roles

The reactivity of this compound is predicted to be rich and varied due to its distinct functional groups. The methanesulfonyl group acts as a strong electron-withdrawing group, activating the pyrimidine (B1678525) ring for nucleophilic aromatic substitution. The thiol group, on the other hand, is a versatile nucleophile and can participate in a range of reactions.

Key areas for reactivity exploration include:

Nucleophilic Aromatic Substitution (SNAr): The methanesulfonyl group is an excellent leaving group in SNAr reactions. This would allow for the facile introduction of various nucleophiles at the 2-position of the pyrimidine ring, creating a library of novel compounds with potentially diverse biological activities. Studies on related 2-sulfonylpyrimidines have shown their utility as covalent modifiers of cysteine residues in proteins. researchgate.net

Thiol-Based Reactions: The thiol group can undergo a variety of transformations, including oxidation to disulfides, alkylation, and Michael additions. The kinetics and mechanisms of these reactions for this compound would be a valuable area of study.

Catalytic Activity: Thiol derivatives and pyrimidine-based ligands are known to coordinate with metal ions, and in some cases, the resulting complexes exhibit catalytic activity. Research into the potential of this compound to act as a ligand in catalysis, for instance in cross-coupling reactions or oxidation catalysis, could uncover novel applications.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of the synthesized compound. organic-chemistry.org Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be invaluable for unambiguous signal assignment. In-situ NMR monitoring of reactions could provide real-time kinetic and mechanistic data.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of this compound and its reaction products. organic-chemistry.org Techniques like tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns, providing further structural information and aiding in the identification of intermediates in mechanistic studies.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net Computational modeling can also be used to predict reaction pathways and transition state energies, complementing experimental mechanistic studies.

| Analytical Technique | Application for this compound |

| 1D and 2D NMR | Structural confirmation, purity assessment. |

| In-situ NMR | Real-time monitoring of reactions for kinetic and mechanistic studies. |

| High-Resolution MS | Accurate mass determination and elemental composition. |

| Tandem MS (MS/MS) | Structural elucidation of reaction products and intermediates. |

| DFT Calculations | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |

Multidisciplinary Integration in Chemical Biology and Advanced Materials

The unique structural features of this compound make it a promising candidate for applications in the interdisciplinary fields of chemical biology and materials science.

Chemical Biology: The reactivity of the sulfonyl group towards nucleophiles like cysteine suggests that this compound could be developed as a chemical probe. researchgate.net Such probes are used to study the function and localization of proteins and other biomolecules in living systems. The thiol group could also be used as a handle for conjugation to other molecules, such as fluorophores or affinity tags.

Advanced Materials: Thiol-containing organic molecules are known to be effective ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis. The pyrimidine and thiol functionalities of this compound could be exploited to create novel MOFs with unique properties. Furthermore, the reactivity of the thiol group in thiol-ene "click" chemistry could be utilized for the development of advanced polymers and functional materials.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Methanesulfonylpyrimidine-5-thiol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine can undergo sulfonylation using oxidizing agents (e.g., H₂O₂ in acetic acid) to introduce the methanesulfonyl group. Optimization involves controlling temperature (e.g., –78°C for lithiation steps using LDA in THF) and stoichiometric ratios to minimize side reactions . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methylsulfonyl (δ ~3.2 ppm for ¹H; δ ~40–45 ppm for ¹³C) and pyrimidine ring protons (δ ~8.0–8.5 ppm for aromatic protons).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 207.05) and fragmentation patterns.

- IR Spectroscopy : Detect S=O stretching (~1350–1150 cm⁻¹) and thiol groups (~2550 cm⁻¹) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm) and quantify half-life. For example, degradation rates increase above pH 7 due to hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved during structural elucidation?

- Methodological Answer : Combine single-crystal X-ray diffraction with computational modeling (DFT or molecular dynamics) to validate bond angles and torsional strain. For example, discrepancies in dihedral angles between experimental and computed structures may arise from crystal packing effects, requiring iterative refinement .

Q. What mechanistic insights explain competing reaction pathways during the synthesis of this compound analogs?

- Methodological Answer : Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates. For instance, in lithiation reactions, competing α-sulfonyl elimination can be suppressed by using bulky ligands (e.g., (-)-sparteine) to stabilize the transition state .

Q. How can researchers design derivatives of this compound to enhance bioactivity while minimizing toxicity?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by modifying substituents at the pyrimidine 4- and 5-positions. For example, replacing the methyl group with fluorinated alkyl chains improves metabolic stability, as shown in analogs with IC₅₀ values <10 µM in kinase inhibition assays .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across multiple studies?

- Methodological Answer : Apply meta-analysis using fixed- or random-effects models to aggregate data from independent studies. For instance, inconsistent IC₅₀ values for anticancer activity may arise from cell-line heterogeneity; subgroup analysis (e.g., by cancer type) can identify confounding variables .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Adopt standardized protocols with detailed reaction parameters (e.g., exact molar ratios, solvent purity, and inert atmosphere conditions). Publish raw NMR and HPLC data in open-access repositories to enable cross-validation .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.